5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of the pyrrolo[2,3-b]pyridine core. One common method includes the reaction of pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the chloromethylation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure allows for the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity but different biological and chemical properties.
5-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4H2,(H,10,11) |
InChI Key |
JFFYVBLKJFBLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.